7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 148122-87-6
VCID: VC21112053
InChI: InChI=1S/C16H17N5O3/c1-18(2)15-17-12-11(14(23)20(4)16(24)19(12)3)21(15)13(22)10-8-6-5-7-9-10/h5-9H,1-4H3
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)C(=O)C3=CC=CC=C3
Molecular Formula: C16H17N5O3
Molecular Weight: 327.34 g/mol

7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione

CAS No.: 148122-87-6

Cat. No.: VC21112053

Molecular Formula: C16H17N5O3

Molecular Weight: 327.34 g/mol

* For research use only. Not for human or veterinary use.

7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione - 148122-87-6

Specification

CAS No. 148122-87-6
Molecular Formula C16H17N5O3
Molecular Weight 327.34 g/mol
IUPAC Name 7-benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C16H17N5O3/c1-18(2)15-17-12-11(14(23)20(4)16(24)19(12)3)21(15)13(22)10-8-6-5-7-9-10/h5-9H,1-4H3
Standard InChI Key IEHONZPRSUWWMY-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)C(=O)C3=CC=CC=C3
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)C(=O)C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator